(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol
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Overview
Description
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropylamino group attached to a pyrimidinyl ring, which is further connected to a piperidinyl ring with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is to start with a suitable pyrimidinyl precursor, which undergoes a series of reactions to introduce the cyclopropylamino group and the piperidinyl ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The cyclopropylamino group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the cyclopropylamino group, depending on the desired derivative.
Major Products Formed
Oxidation: : The major products include formaldehyde, formic acid, and carboxylic acids.
Reduction: : The major products include alcohols and amines.
Substitution: : The major products include various substituted pyrimidinyl and piperidinyl derivatives.
Scientific Research Applications
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: : It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: : It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol exerts its effects depends on its specific application. For instance, if used as a pharmaceutical, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol: can be compared to other similar compounds, such as:
Abacavir sulfate: : Another compound with a cyclopropylamino group attached to a pyrimidinyl ring, used in antiviral therapy.
The uniqueness of This compound
Properties
IUPAC Name |
[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-8-10-2-1-5-17(7-10)13-6-12(14-9-15-13)16-11-3-4-11/h6,9-11,18H,1-5,7-8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQECTHFQODGPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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